

Discovery and history of methoxybenzoic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methoxy-5-methylbenzoic acid*

Cat. No.: *B1297826*

[Get Quote](#)

Introduction

Methoxybenzoic acids, also known as anisic acids, are a class of organic compounds that consist of a benzene ring substituted with both a carboxylic acid and a methoxy group. The three isomers, 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid), have found diverse applications in pharmaceuticals, cosmetics, and as versatile intermediates in organic synthesis. Their utility stems from the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, which influences their reactivity and biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of these important compounds.

Discovery and History

The historical development of methoxybenzoic acids is closely tied to the advancements in organic chemistry in the 19th century, a period marked by the isolation and structural elucidation of compounds from natural sources.

4-Methoxybenzoic Acid (p-Anisic Acid)

The discovery of 4-methoxybenzoic acid is the most well-documented among its isomers. In 1841, the French chemist Auguste Cahours first synthesized p-anisic acid by the oxidation of anethole, a primary constituent of anise oil, using nitric acid.^{[1][2]} This seminal work not only marked the first deliberate synthesis of this compound but also contributed to the understanding of oxidation reactions of aromatic compounds. The natural occurrence of 4-methoxybenzoic acid in anise and fennel has also been long recognized.^[1]

2-Methoxybenzoic Acid (o-Anisic Acid)

The precise date and discoverer of 2-methoxybenzoic acid are less definitively recorded than for its para-isomer. However, historical accounts indicate that it was first synthesized in the late 19th century during broader investigations into the derivatives of benzoic acid.^[3] Early preparations likely involved the methylation of salicylic acid or the oxidation of o-anisaldehyde.

3-Methoxybenzoic Acid (m-Anisic Acid)

The historical details surrounding the initial discovery and synthesis of 3-methoxybenzoic acid are not as clearly documented. Its synthesis likely emerged from systematic studies of aromatic substitution patterns on the benzoic acid ring during the late 19th or early 20th century.

Physicochemical Properties

The positional isomerism of the methoxy group significantly influences the physical and chemical properties of the methoxybenzoic acids. A summary of their key quantitative data is presented below for comparative analysis.

Property	2-Methoxybenzoic Acid (ortho)	3-Methoxybenzoic Acid (meta)	4-Methoxybenzoic Acid (para)
Molecular Formula	C ₈ H ₈ O ₃	C ₈ H ₈ O ₃	C ₈ H ₈ O ₃
Molecular Weight	152.15 g/mol	152.15 g/mol	152.15 g/mol
Melting Point	101-103 °C	107 °C	182-185 °C
Boiling Point	279-280 °C	170-172 °C (at 10 mmHg)	275-280 °C
pKa	4.09	~4.1	4.47
Solubility in Water	5 mg/mL	2 mg/mL at 25°C	Insoluble in cold water

Experimental Protocols

The synthesis of methoxybenzoic acids has evolved from early oxidation methods to more sophisticated and efficient modern techniques.

Historical Synthesis: Oxidation of Anethole to 4-Methoxybenzoic Acid

This method, mirroring Cahours' original discovery, demonstrates a classic oxidation reaction.

Materials:

- Anethole
- Nitric acid (dilute)
- Beaker
- Heating apparatus
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Anethole is dissolved in a suitable solvent.
- Dilute nitric acid is slowly added to the solution.
- The mixture is heated under reflux to facilitate the oxidation of the propenyl group to a carboxylic acid. The reaction proceeds via the intermediate formation of anisaldehyde.
- After the reaction is complete, the mixture is cooled, and the crude 4-methoxybenzoic acid precipitates.
- The solid is collected by filtration and purified by recrystallization.

Modern Synthesis of 2-Methoxybenzoic Acid from Salicylic Acid

This method involves the methylation of the hydroxyl group of salicylic acid.[\[4\]](#)

Materials:

- Salicylic acid
- Sodium hydroxide
- Dimethyl sulfate
- Hydrochloric acid
- Reaction vessel with a cooling system
- Stirring apparatus

Procedure:

- Dissolve sodium hydroxide in water in a reaction kettle and cool the solution to 0 °C.[4]
- Add salicylic acid to the cooled solution and stir until it is completely dissolved.[4]
- Slowly add dimethyl sulfate to the solution while maintaining the temperature at 0 °C and stir for 30 minutes.[4]
- Heat the reaction mixture to 35 °C for 30 minutes, then add a second portion of dimethyl sulfate.[4]
- Increase the temperature to 45 °C for 1 hour, followed by heating to reflux for 2 hours.[4]
- Adjust the pH to 10 with a 40% sodium hydroxide solution and continue to reflux for another 2 hours.[4]
- After cooling to room temperature, acidify the solution to pH 1 with hydrochloric acid to precipitate the 2-methoxybenzoic acid.[4]
- Collect the white precipitate by filtration, wash with water, and dry.[4]

Modern Synthesis of 3-Methoxybenzoic Acid via Grignard Reaction

This approach utilizes a Grignard reagent and carbon dioxide.

Materials:

- 3-Bromoanisole
- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid carbon dioxide)
- Hydrochloric acid
- Grignard reaction setup (dried glassware, dropping funnel, reflux condenser)

Procedure:

- In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous diethyl ether.
- Once the Grignard reagent has formed, pour it over an excess of crushed dry ice.
- Allow the mixture to warm to room temperature, which allows for the carboxylation of the Grignard reagent.
- Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate salt.
- Extract the 3-methoxybenzoic acid with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to yield the product.

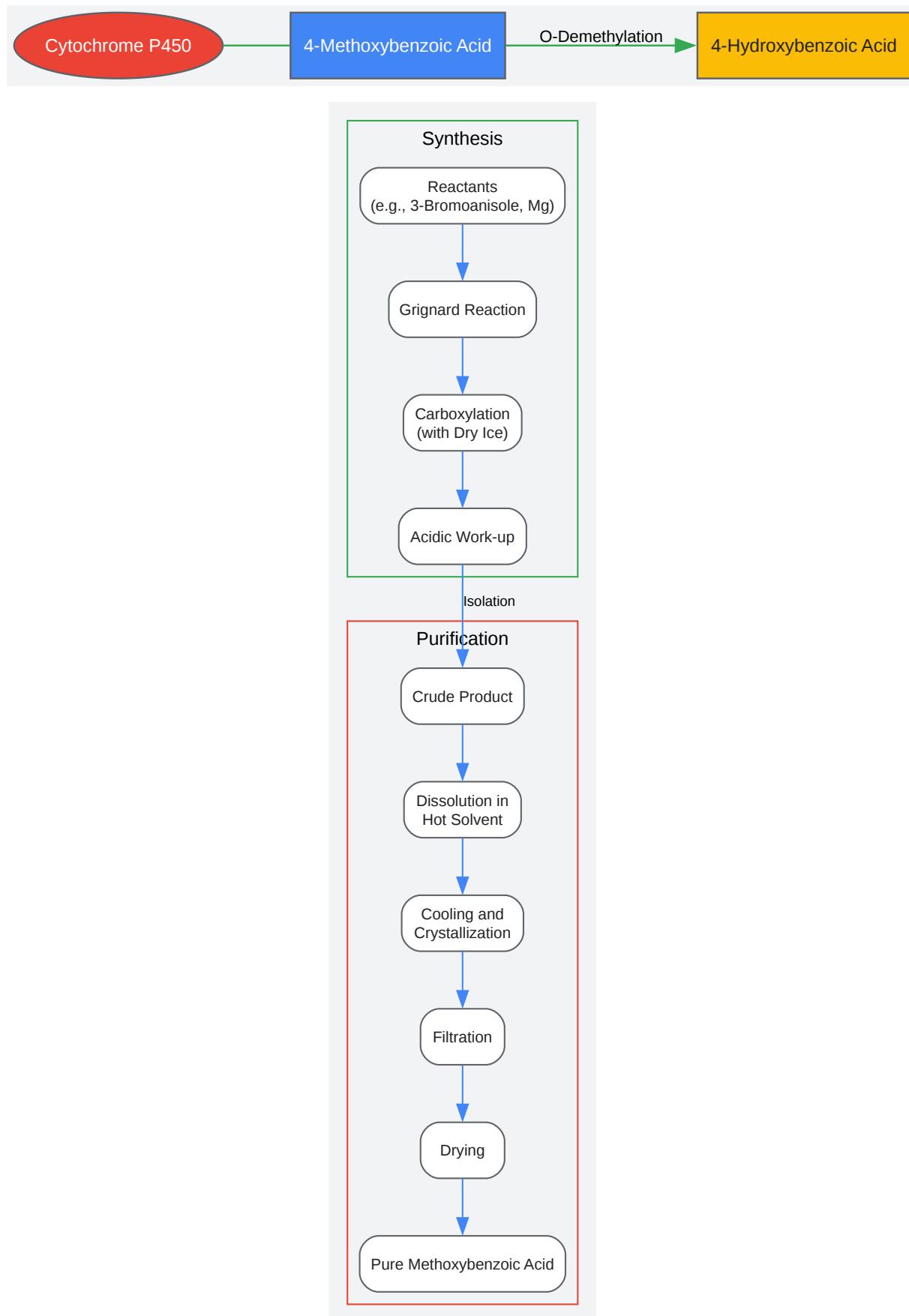
Modern Industrial Synthesis of 4-Methoxybenzoic Acid by Catalytic Oxidation

This method is a common industrial route for large-scale production.[\[1\]](#)

Materials:

- p-Methoxytoluene

- Cobalt and manganese catalysts
- Acetic acid
- Oxygen source
- High-pressure reactor


Procedure:

- Charge the high-pressure reactor with p-methoxytoluene, acetic acid, and the cobalt and manganese catalysts.
- Pressurize the reactor with oxygen or an oxygen-containing gas.
- Heat the mixture to the desired reaction temperature to initiate the catalytic oxidation of the methyl group to a carboxylic acid.
- Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the product.
- Upon completion, cool the reactor, release the pressure, and isolate the 4-methoxybenzoic acid by crystallization and filtration.

Visualizations

Metabolic Pathway of 4-Methoxybenzoic Acid

A key metabolic pathway for 4-methoxybenzoic acid in biological systems is its demethylation to 4-hydroxybenzoic acid, a reaction catalyzed by cytochrome P450 enzymes.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]
- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- To cite this document: BenchChem. [Discovery and history of methoxybenzoic acids]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297826#discovery-and-history-of-methoxybenzoic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com